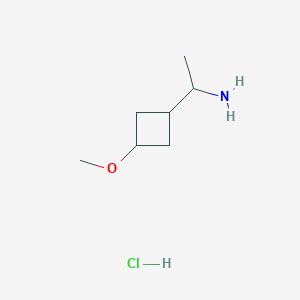
1-(3-Methoxycyclobutyl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxycyclobutyl)ethanamine;hydrochloride is a chemical compound with potential applications in various fields of scientific research It is characterized by its unique structure, which includes a methoxy group attached to a cyclobutyl ring, and an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxycyclobutyl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a series of cyclization reactions, often starting from a suitable diene or dienophile.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethanamine Moiety: The ethanamine group is attached through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methoxycyclobutyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxycyclobutyl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxycyclobutyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride: Similar in structure but with a different aromatic ring.
3-Methylethcathinone (hydrochloride): A substituted cathinone with potential for abuse.
Uniqueness: 1-(3-Methoxycyclobutyl)ethanamine;hydrochloride is unique due to its cyclobutyl ring structure and the presence of both methoxy and ethanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
1-(3-methoxycyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(8)6-3-7(4-6)9-2;/h5-7H,3-4,8H2,1-2H3;1H |
InChI-Schlüssel |
NCPSLUMSZLGUBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC(C1)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




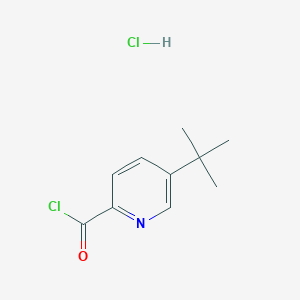
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B12274762.png)
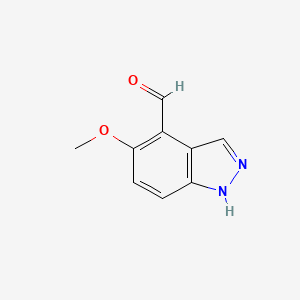

![[(E)-4-iodobut-3-en-2-yl]-trimethylsilane](/img/structure/B12274773.png)
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
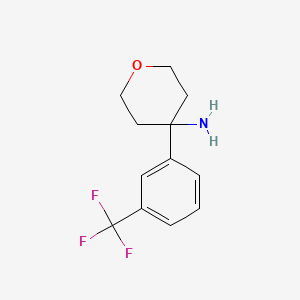
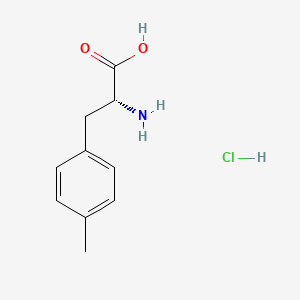
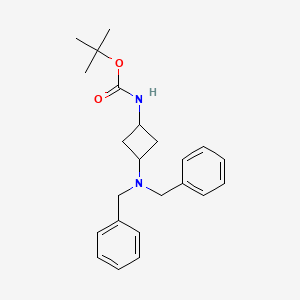
![8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)

![N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12274808.png)
